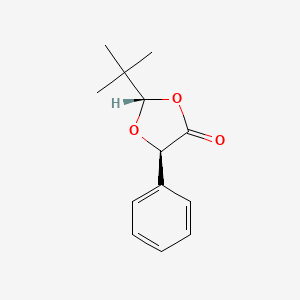
Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)- is a chemical compound with the molecular formula C14H16O2 It is a derivative of cyclopentanecarboxaldehyde, featuring a phenylethyl group and an oxo functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)- typically involves the reaction of cyclopentanecarboxaldehyde with a phenylethyl ketone under specific conditions. The reaction may require the use of catalysts and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1R,2S)-
- Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1R,2R)-
- Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2R)-
Uniqueness
Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different physical and chemical properties compared to its isomers, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
871468-89-2 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
(1S,2S)-2-phenacylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C14H16O2/c15-10-13-8-4-7-12(13)9-14(16)11-5-2-1-3-6-11/h1-3,5-6,10,12-13H,4,7-9H2/t12-,13+/m0/s1 |
InChI-Schlüssel |
SNBLDCSKJDOITF-QWHCGFSZSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](C1)C=O)CC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(C(C1)C=O)CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)

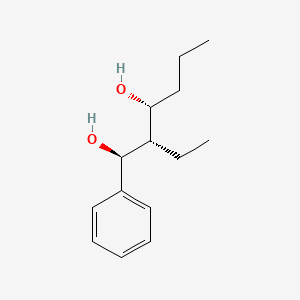
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
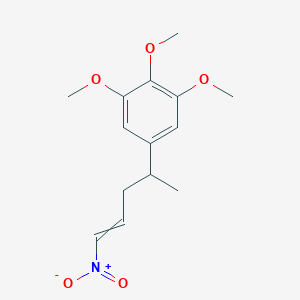
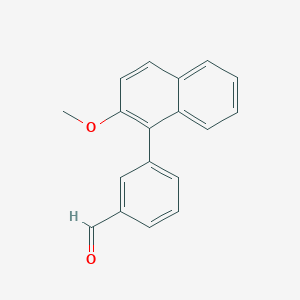
![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)
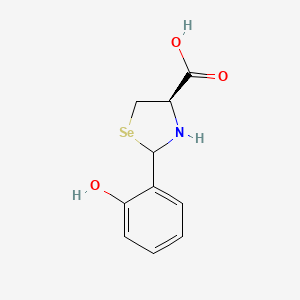
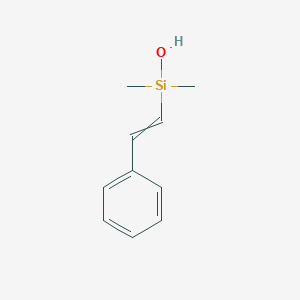
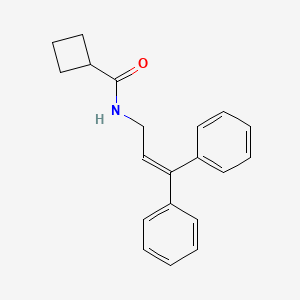
![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
